2-{[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]methyl}-5-(trifluoromethyl)-1,3,4-oxadiazole
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Overview
Description
2-{[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]methyl}-5-(trifluoromethyl)-1,3,4-oxadiazole is a complex organic compound that features a unique combination of functional groups, including a benzenesulfonyl group, an octahydropyrrolo[3,4-c]pyrrole ring, and a trifluoromethyl-1,3,4-oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]methyl}-5-(trifluoromethyl)-1,3,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of a benzenesulfonyl-substituted amine with a suitable aldehyde or ketone, followed by cyclization to form the octahydropyrrolo[3,4-c]pyrrole ring. The trifluoromethyl-1,3,4-oxadiazole moiety can be introduced through a subsequent cyclization reaction involving a hydrazide intermediate .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents .
Chemical Reactions Analysis
Types of Reactions
2-{[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]methyl}-5-(trifluoromethyl)-1,3,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: As a potential therapeutic agent due to its unique structural features.
Industry: As a precursor for the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 2-{[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]methyl}-5-(trifluoromethyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The trifluoromethyl-1,3,4-oxadiazole moiety can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzenesulfonyl-substituted heterocycles and trifluoromethyl-substituted oxadiazoles. Examples include:
- Benzenesulfonyl-pyrroles
- Trifluoromethyl-oxadiazoles
- Benzenesulfonyl-pyrrolidines
Uniqueness
What sets 2-{[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]methyl}-5-(trifluoromethyl)-1,3,4-oxadiazole apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C16H17F3N4O3S |
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Molecular Weight |
402.4 g/mol |
IUPAC Name |
2-[[5-(benzenesulfonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C16H17F3N4O3S/c17-16(18,19)15-21-20-14(26-15)10-22-6-11-8-23(9-12(11)7-22)27(24,25)13-4-2-1-3-5-13/h1-5,11-12H,6-10H2 |
InChI Key |
ZLIQNMKECVXGEL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CN(CC2CN1CC3=NN=C(O3)C(F)(F)F)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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